(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine
Overview
Description
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine is an organophosphorus compound with significant applications in coordination chemistry. It is a chiral ligand that can form complexes with various metals, making it useful in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine typically involves the reaction of diphenylphosphine with a suitable amine precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Substitution: Alkyl halides or other electrophilic reagents under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine is widely used in scientific research due to its ability to form stable complexes with metals. Some key applications include:
Coordination Chemistry:
Biological Studies: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine involves its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. This coordination can influence the reactivity and selectivity of the metal in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand used in similar catalytic applications.
1,3-Bis(diphenylphosphino)propane: Used in coordination chemistry and catalysis.
Uniqueness
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine is unique due to its chiral nature, which allows it to induce chirality in metal complexes. This property is particularly valuable in asymmetric catalysis, where the formation of chiral products is desired .
Properties
IUPAC Name |
(1S)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAHLJBPYKGBV-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508701 | |
Record name | (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81510-19-2 | |
Record name | (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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